5-Methyl-4-[(E)-(4-methyl-3-nitrophenyl)diazenyl]-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-methyl-4-(4-methyl-3-nitro-phenyl)diazenyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one” is a complex organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-methyl-4-(4-methyl-3-nitro-phenyl)diazenyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one” typically involves the following steps:
Diazotization: The starting material, 4-methyl-3-nitroaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 5-methyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one under basic conditions to form the azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale diazotization and coupling reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The azo group can be reduced to form the corresponding hydrazo compound.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products Formed
Reduction of Nitro Group: 5-methyl-4-(4-methyl-3-amino-phenyl)diazenyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one.
Reduction of Azo Group: 5-methyl-4-(4-methyl-3-nitro-phenyl)hydrazo-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one.
Scientific Research Applications
Chemistry
Dye Synthesis: Azo compounds are widely used as dyes due to their vivid colors and stability.
Analytical Chemistry: These compounds can be used as indicators in various titration methods.
Biology
Biological Staining: Azo dyes are used in histology and microbiology for staining tissues and microorganisms.
Medicine
Pharmaceuticals: Some azo compounds have been investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
Textile Industry: Azo dyes are extensively used in the textile industry for coloring fabrics.
Plastics and Polymers: These compounds can be used as colorants in plastics and polymer materials.
Mechanism of Action
The mechanism of action of “5-methyl-4-(4-methyl-3-nitro-phenyl)diazenyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one” depends on its specific application. For example, as a dye, it interacts with the substrate through physical adsorption or chemical bonding. In biological systems, it may exert effects through interactions with cellular components, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-nitrophenyl)azo-2,6-dimethylphenol
- 4-(4-methylphenyl)azo-2,6-dimethylphenol
- 4-(4-chlorophenyl)azo-2,6-dimethylphenol
Uniqueness
“5-methyl-4-(4-methyl-3-nitro-phenyl)diazenyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one” is unique due to the presence of both a nitro group and a pyridine-4-carbonyl group, which can impart distinct chemical and physical properties
Properties
CAS No. |
53307-00-9 |
---|---|
Molecular Formula |
C17H14N6O4 |
Molecular Weight |
366.3 g/mol |
IUPAC Name |
5-methyl-4-[(4-methyl-3-nitrophenyl)diazenyl]-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C17H14N6O4/c1-10-3-4-13(9-14(10)23(26)27)19-20-15-11(2)21-22(17(15)25)16(24)12-5-7-18-8-6-12/h3-9,15H,1-2H3 |
InChI Key |
JQGZXEGDSVWTQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=NC2C(=NN(C2=O)C(=O)C3=CC=NC=C3)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.